

4-Bromo-2-nitropyridin-3-amine structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-nitropyridin-3-amine**

Cat. No.: **B2930428**

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **4-Bromo-2-nitropyridin-3-amine**

This guide provides a comprehensive framework for the structural elucidation of **4-bromo-2-nitropyridin-3-amine**, a critical building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous confirmation of this molecule's substitution pattern is paramount, as isomeric impurities can lead to divergent reaction pathways and biological activities. This document moves beyond a simple listing of techniques to detail the causality behind experimental choices, establishing a self-validating system for structural verification rooted in authoritative analytical principles.

Foundational Compound Identity

The initial step in any structural analysis is to gather all available data on the target compound. **4-Bromo-2-nitropyridin-3-amine** is a substituted pyridine derivative whose identity is predicated on the precise arrangement of its three functional groups.

Table 1: Core Properties of **4-Bromo-2-nitropyridin-3-amine**

Identifier	Value	Source
IUPAC Name	4-bromo-2-nitropyridin-3-amine	PubChem[1]
CAS Number	10542-45-7	-
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	PubChem[1][2]
Molecular Weight	218.01 g/mol	PubChem[3]
Appearance	Yellow Solid	BenchChem[4]
Storage Conditions	2-8°C, under inert atmosphere	Sigma-Aldrich[5]

The existence of multiple isomers, such as 2-bromo-3-nitropyridin-4-amine and 5-bromo-3-nitropyridin-2-amine, makes a multi-technique approach to elucidation not just advisable, but essential.[6][7] Each analytical step described below is designed to progressively eliminate ambiguity and converge on a single, validated structure.

The Elucidation Workflow: A Multi-Pronged Approach

The confirmation of the **4-bromo-2-nitropyridin-3-amine** structure relies on a logical sequence of analytical techniques. Each method provides a unique piece of the puzzle, and their combined data provides a self-validating conclusion.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **4-bromo-2-nitropyridin-3-amine**.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Causality: Mass spectrometry (MS) is the first line of inquiry. Its primary purpose is to confirm the molecular weight and, crucially, to verify the presence of bromine through its distinctive isotopic pattern. This experiment validates that the sample's mass corresponds to the expected molecular formula.

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Dissolve 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- **Chromatography (for sample introduction):**
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.^[8]
 - Flow Rate: 0.4 mL/min.
- **Mass Spectrometry:**
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-500.

Trustworthiness & Expected Data: The resulting spectrum provides a self-validating data set.

Table 2: Predicted Mass Spectrometry Data for $C_5H_4BrN_3O_2$

Ion	Calculated m/z ([M+H] ⁺)	Key Feature
⁷⁹ Br Isotope	217.9559	-
⁸¹ Br Isotope	219.9539	-
Isotopic Pattern	Two peaks of ~1:1 intensity ratio, separated by 2 Da	Confirms the presence of one bromine atom.

The observation of this characteristic doublet is a non-negotiable checkpoint. Its absence would immediately invalidate the proposed structure. PubChem's predicted collision cross-section data can further aid in identification if ion mobility spectrometry is available.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, distinguishing between isomers. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to definitively place the substituents on the pyridine ring.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.[\[8\]](#)
- **Data Acquisition:**
 - ¹H NMR: Acquire a standard proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - COSY: Identify proton-proton couplings.
 - HSQC: Correlate protons to their directly attached carbons.

- HMBC: Identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for placing substituents.

Trustworthiness & Expected Data: The combination of these experiments provides an intricate and verifiable map of the molecule.

¹H NMR Interpretation: The pyridine ring of **4-bromo-2-nitropyridin-3-amine** contains two adjacent protons.

- H5 and H6: These protons will appear as two distinct signals in the aromatic region (~7.0-8.5 ppm). They will be coupled to each other, appearing as doublets ($J \approx 5-8$ Hz).
- -NH₂ Protons: The amine protons will likely appear as a broad singlet (~5.0-6.0 ppm, but can vary) due to quadrupole broadening and exchange.

¹³C NMR Interpretation: Due to the molecule's asymmetry, five distinct signals are expected in the carbon spectrum, corresponding to the five carbon atoms of the pyridine ring.

2D NMR: The Definitive Connectivity Map The true power of NMR lies in 2D correlation experiments, which are essential to differentiate the target compound from its isomers. The HMBC spectrum is the most critical.

Caption: Key expected HMBC correlations for unambiguous structure confirmation.

- H5 Proton: Should show correlations to C3 and C4.
- H6 Proton: Should show correlations to C2 and C4.
- Amine Protons (-NH₂): The most telling correlations. These protons should show 2-bond and 3-bond correlations to C2 and C4. The presence of these specific correlations is exceptionally strong evidence for the 3-amino, 4-bromo, 2-nitro substitution pattern.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For a crystalline solid, single-crystal X-ray diffraction provides the most unambiguous structural proof possible. It moves beyond connectivity to give precise bond lengths, bond angles, and a three-dimensional representation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

- Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.
- Structure Solution and Refinement: The diffraction pattern is collected and used to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Trustworthiness & Expected Data: The output is a definitive 3D structural model. This technique would not only confirm the substitution pattern but also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups.

Conclusion

The structural elucidation of **4-bromo-2-nitropyridin-3-amine** is a process of systematic, orthogonal analysis. It begins with mass spectrometry to confirm the elemental formula and the presence of bromine. It then proceeds to a comprehensive suite of NMR experiments, with 2D HMBC being the pivotal technique for establishing the precise connectivity and ruling out isomeric possibilities. Finally, where possible, X-ray crystallography provides ultimate, irrefutable confirmation. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the structural identity of this key synthetic intermediate, a mandatory requirement for its application in pharmaceutical development and advanced materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 91647449 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-bromo-2-nitropyridin-3-amine (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-4-bromo-3-nitropyridine | C5H4BrN3O2 | CID 13040391 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [sigmaaldrich.com]
- 6. 2-Bromo-3-nitropyridine-4-amine | C5H4BrN3O2 | CID 13040400 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromo-2-nitropyridin-3-amine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2930428#4-bromo-2-nitropyridin-3-amine-structure-elucidation\]](https://www.benchchem.com/product/b2930428#4-bromo-2-nitropyridin-3-amine-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com